molecular formula C16H21NO6S B2945203 2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396806-89-5

2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2945203
CAS No.: 1396806-89-5
M. Wt: 355.41
InChI Key: MLDKXLZMZRCDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spiro[3.5]nonane core system, with a 7,7-dimethyl substitution on the six- and eight-membered oxygen-containing rings (6,8-dioxa). The 2-aza group (nitrogen atom) is positioned at the spiro junction, while the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl moiety serves as a key substituent. Its molecular complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to rigid, heteroatom-rich frameworks .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6S/c1-15(2)22-10-16(11-23-15)8-17(9-16)24(18,19)12-3-4-13-14(7-12)21-6-5-20-13/h3-4,7H,5-6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDKXLZMZRCDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps. One common approach starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

a) 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane ()

  • Molecular Formula : C₈H₁₄O₂S
  • Key Differences :
    • Replaces the 2-aza group with sulfur (2-thia).
    • Lacks the benzodioxine-sulfonyl substituent.
  • Implications: Reduced molecular weight (174.258 g/mol vs. ~400–450 g/mol for the target compound). Lower polarity due to the absence of the sulfonyl group. Potential for divergent reactivity (e.g., thioether vs. sulfonyl electrophilicity) .

b) 1,3-Diazaspiro[4.4]nonane-2,4-diones ()

  • Molecular Framework: Spiro[4.4]nonane with two nitrogen atoms and two ketone groups.
  • Key Differences :
    • Larger spiro system (4.4 vs. 3.5), increasing conformational flexibility.
    • Presence of diketone moieties enhances hydrogen-bonding capacity.
  • Pharmacological Relevance :
    • Demonstrated anticonvulsant activity in derivatives, suggesting spiro systems with nitrogen and oxygen heteroatoms may target central nervous system (CNS) pathways .

Substituent Variations

a) Benzodioxine-Containing Analogs ()

  • Examples :
    • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
    • 7-(1,4-Diazepan-1-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Key Differences: Benzodioxine moiety retained, but fused to pyridopyrimidinone cores instead of spiro systems. Piperazine/diazepane substitutions likely modulate solubility and receptor affinity.
  • Therapeutic Implications :
    • Patent data suggests applications in kinase inhibition or CNS disorders, highlighting the benzodioxine group’s versatility in drug design .

b) 2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone ()

  • Key Differences: Shares the 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core. Substituted with a benzooxazole-thioether group instead of benzodioxine-sulfonyl.
  • Implications :
    • Thioether linkage may reduce oxidative stability compared to sulfonyl.
    • Benzooxazole’s planar structure could enhance π-π stacking in biological targets .

Comparative Data Table

Compound Name Molecular Formula Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound C₁₉H₂₅NO₇S Spiro[3.5]nonane 2-aza, 6,8-dioxa, benzodioxine-sulfonyl ~430 High polarity, potential CNS activity
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane () C₈H₁₄O₂S Spiro[3.5]nonane 2-thia, 6,8-dioxa 174.258 Simpler structure, lower polarity
1,3-Diazaspiro[4.4]nonane-2,4-dione derivatives () Varies Spiro[4.4]nonane 1,3-diaza, diketones ~250–300 Anticonvulsant activity
2-(Benzodioxin-6-yl)pyridopyrimidinones () C₂₀H₂₂N₄O₃ Pyridopyrimidinone Benzodioxine, piperazine/diazepane ~380–420 Kinase inhibition, patent applications
2-(Benzooxazol-2-ylthio)-spiro derivative () C₁₈H₂₀N₂O₃S Spiro[3.5]nonane Benzooxazole-thioether ~344 Enhanced π-π stacking potential

Research Findings and Implications

  • Sulfonyl vs. Thioether : The sulfonyl group increases solubility and metabolic stability relative to thioether-containing analogs, critical for oral bioavailability .
  • Benzodioxine Pharmacophore: Shared with patented pyridopyrimidinones (), this moiety may interact with aromatic residue-rich binding pockets in therapeutic targets .

Biological Activity

The compound 2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a member of the class of organic compounds known as benzenesulfonamides. This compound has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic areas. This article reviews the biological activity of this compound based on various studies and findings.

PropertyValue
Chemical Formula C₁₃H₁₅N₁O₇S
Molecular Weight 329.33 g/mol
IUPAC Name 2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
CAS Number Not available

Synthesis and Structure

The synthesis of this compound typically involves a multi-step process starting from 2,3-dihydro-1,4-benzodioxin derivatives. The structural features include a sulfonamide group which is crucial for its biological activity. The compound's spiro structure contributes to its unique pharmacological properties.

Anti-Diabetic Potential

Recent studies have evaluated the anti-diabetic potential of related compounds derived from 2,3-dihydro-1,4-benzodioxin. One study reported that various derivatives demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, which plays a significant role in carbohydrate metabolism and glucose absorption. The most active compounds had IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM), suggesting potential therapeutic applications for type 2 diabetes management .

Lipid Peroxidation Inhibition

Another area of investigation includes the inhibition of lipid peroxidation. Compounds similar to 2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane have been shown to exhibit significant inhibitory effects on human low-density lipoprotein (LDL) copper-induced peroxidation. The most effective derivatives were found to be significantly more potent than probucol, a known lipid-lowering agent .

Cytotoxic Activity

The cytotoxic effects of related benzodioxin compounds have also been explored. For instance, certain derivatives showed notable cytotoxicity against human promyelocytic leukemic HL-60 cells. This suggests that modifications in the benzodioxin structure may enhance anti-cancer properties .

Case Studies and Research Findings

  • α-Glucosidase Inhibition Study : A series of synthesized compounds were tested for their ability to inhibit α-glucosidase. The results indicated that while most compounds had weak activity, some exhibited moderate inhibition that could be beneficial in managing postprandial hyperglycemia .
  • Lipid Peroxidation Inhibition : A comparative study highlighted that specific derivatives were more effective than standard treatments in reducing lipid peroxidation levels in vitro .
  • Cytotoxicity Assessment : Research demonstrated that certain benzodioxin derivatives could induce apoptosis in cancer cell lines through oxidative stress mechanisms .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane?

The compound is synthesized via sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control (pH 10) using aqueous Na₂CO₃. Subsequent N-alkylation/arylation is achieved in N,N-dimethylformamide (DMF) with lithium hydride as a catalyst . Key parameters include:

  • pH control : Critical for sulfonamide bond formation.
  • Solvent selection : DMF ensures solubility and reactivity of intermediates.
  • Catalyst optimization : Lithium hydride enhances substitution efficiency.
    Characterization involves IR (to confirm sulfonamide C=O stretching at ~1320–1360 cm⁻¹), ¹H NMR (for spirocyclic proton environments), and CHN analysis for elemental composition .

Q. How can spectral data resolve structural ambiguities in spirocyclic sulfonamide derivatives?

Structural elucidation relies on:

  • ¹H NMR : Distinct signals for spirocyclic protons (δ 1.2–1.8 ppm for methyl groups, δ 3.5–4.5 ppm for dioxane and oxa-azaspiro protons) .
  • IR spectroscopy : Confirmation of sulfonyl S=O (asymmetric stretch ~1150–1250 cm⁻¹) and amide N–H (~3250 cm⁻¹) .
  • Mass spectrometry (EIMS) : Molecular ion peaks and fragmentation patterns validate the spirocyclic core .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the compound’s enzyme inhibition mechanisms (e.g., α-glucosidase, acetylcholinesterase)?

  • In vitro assays : Use spectrophotometric methods to measure IC₅₀ values. For α-glucosidase, monitor p-nitrophenyl glucopyranoside hydrolysis at 405 nm .
  • Kinetic studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • In silico docking : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with enzyme active sites (e.g., acetylcholinesterase’s catalytic triad) .

Q. How can researchers design experiments to study the environmental fate of this compound?

Adopt a tiered approach:

Laboratory studies :

  • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and varying pH conditions.
  • Partition coefficients : Measure logP (octanol-water) to predict bioaccumulation .

Ecotoxicology :

  • Microcosm assays : Assess toxicity in Daphnia magna or algal populations under OECD guidelines .

Field studies :

  • Monitor degradation products in soil/water matrices using LC-MS/MS .

Q. How should researchers address contradictions in reported bioactivity data for sulfonamide-spirocyclic hybrids?

  • Comparative analysis : Replicate assays under standardized conditions (pH, temperature, enzyme sources).
  • Multivariate statistics : Use principal component analysis (PCA) to identify variables (e.g., substituent electronegativity) influencing bioactivity disparities .
  • Meta-analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., higher lipophilicity correlating with enhanced membrane permeability) .

Q. What theoretical frameworks guide mechanistic studies of spirocyclic compounds in drug discovery?

  • Molecular orbital theory : Predict reactivity via HOMO-LUMO gaps (DFT calculations).
  • QSAR models : Relate substituent effects (e.g., Hammett σ constants) to inhibitory potency .
  • Retrosynthetic analysis : Deconstruct the spirocyclic core to prioritize synthetic intermediates .

Methodological Resources

Parameter Technique/Resource Reference
Synthetic pH controlAqueous Na₂CO₃ (pH 10)
Enzyme inhibition assaySpectrophotometric α-glucosidase assay
Environmental partitioningOECD 117 shake-flask method (logP)
Computational modelingAutoDock Vina for binding affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.